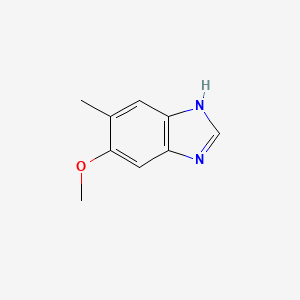

5-Methoxy-6-methylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-6-methylbenzimidazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

5-Methoxy-6-methylbenzimidazole is primarily noted for its role as a precursor in the synthesis of biologically active compounds, particularly in the context of vitamin B12 derivatives. Its structural features enable it to participate in significant biochemical processes.

Vitamin B12 Synthesis

The compound serves as an intermediate in the biosynthesis of cobamides, which are essential for various biological functions. Specifically, 5-OMe-6-MeBza is involved in the formation of the lower ligand of vitamin B12, impacting reductive dechlorination processes in anaerobic bacteria like Dehalococcoides mccartyi . This function is crucial for microbial metabolism and environmental bioremediation.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including 5-OMe-6-MeBza, exhibit antimicrobial activities. Studies have shown that modifications to the benzimidazole structure can enhance its efficacy against various pathogens . The compound's potential as an antimicrobial agent makes it a candidate for further development in treating infections.

Biochemical Research

This compound has been studied for its role in enzyme activity modulation. Its presence can influence metabolic pathways and enzyme functions, particularly in anaerobic microorganisms.

Enzyme Interaction

The compound affects the activity of enzymes involved in methyltransferase reactions, which are vital for energy conservation and carbon assimilation . This interaction suggests that 5-OMe-6-MeBza could be utilized to study enzyme kinetics and metabolic pathways in microbial systems.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced biological activities.

Synthesis Techniques

Recent studies have demonstrated efficient synthetic routes for producing 5-OMe-6-MeBza and its derivatives . These methods often involve multi-step reactions that allow for the introduction of various functional groups, enhancing the compound's pharmacological properties.

Case Studies on Derivatives

Numerous derivatives of 5-OMe-6-MeBza have been synthesized and evaluated for their biological activities:

- Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory effects comparable to standard treatments .

- Analgesic Properties : Compounds derived from this compound have demonstrated notable analgesic effects in preclinical models .

Summary of Findings

The applications of this compound span several scientific domains, particularly pharmacology and biochemistry. Its role as a precursor in vitamin B12 synthesis highlights its importance in microbial metabolism, while its antimicrobial and potential therapeutic properties make it a valuable subject for ongoing research.

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound is synthesized through sequential enzymatic methylation steps in anaerobic bacteria. The pathway originates from 5-aminoimidazole ribotide (AIR), a purine biosynthesis intermediate :

-

Hydroxylation : AIR undergoes hydroxylation by BzaF to form 5-hydroxybenzimidazole (5-OHBza) .

-

O-Methylation : BzaC catalyzes SAM-dependent methylation of 5-OHBza, yielding 5-methoxybenzimidazole (5-OMeBza) .

-

C-Methylation : BzaD adds a methyl group to the 6-position of 5-OMeBza, producing 5-methoxy-6-methylbenzimidazole .

-

Final Methylation : BzaE converts this compound into 5,6-dimethylbenzimidazole (DMB) , the lower ligand of vitamin B₁₂ .

Phosphoribosylation by CobT

In vitamin B₁₂ biosynthesis, this compound is activated via phosphoribosylation by CobT, forming α-ribazole phosphate (a direct precursor to cobalamin) :

This compound+PRPPCobTThis compound-α-ribotide+PPi

-

PRPP : 5-Phosphoribosyl-1-pyrophosphate

-

Regiospecificity : CobT exclusively generates the α-riboside isomer, critical for downstream adenosylcobalamin assembly .

Oxidative Reactivity

The methoxy group at position 5 renders the compound susceptible to oxidative demethylation under specific conditions :

-

In vitro oxidation : Treatment with strong oxidants (e.g., KMnO₄/H⁺) converts the methoxy group to a hydroxyl group, yielding 5-hydroxy-6-methylbenzimidazole .

-

Biological relevance : This reaction is not observed in anaerobic biosynthesis pathways but may occur in engineered microbial systems under aerobic conditions .

Enzymatic Interactions

The compound inhibits flavin-dependent enzymes in Salmonella enterica, though less potently than DMB :

-

Flavin reductase (Fre) inhibition : Competes with FMN for binding (competitive inhibition, Kᵢ ≈ 1.9 mM) .

-

Membrane potential disruption : At ≥6 mM, it dissipates proton motive force (PMF), reducing ATP synthesis .

| Target Enzyme | Inhibition Type | Kᵢ/IC₅₀ | Biological Impact | Reference |

|---|---|---|---|---|

| Flavin reductase | Competitive | 1.9 mM | Reduced NADH oxidation | |

| Succinate dehydrogenase | Noncompetitive | N/D | Impaired TCA cycle activity |

Structural Derivatives and Reactivity

Comparative studies highlight the impact of substituents on reactivity :

| Compound | Reactivity with CobT | Solubility (H₂O) | Oxidation Potential |

|---|---|---|---|

| This compound | High | 12.4 mg/mL | Moderate |

| 5-Hydroxy-6-methylbenzimidazole | Low | 8.2 mg/mL | High |

| 5,6-Dimethylbenzimidazole (DMB) | Very high | 3.1 mg/mL | Low |

Propriétés

IUPAC Name |

5-methoxy-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-7-8(11-5-10-7)4-9(6)12-2/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRDUQMAJNJZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.